molecular formula C12H17ClFNO B1449285 (3-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride CAS No. 1864057-48-6

(3-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride

Cat. No.: B1449285
CAS No.: 1864057-48-6
M. Wt: 245.72 g/mol
InChI Key: SSYQNHNDWPSDDR-UHFFFAOYSA-N
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Description

(3-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C12H16FNO·HCl It is known for its unique structure, which combines a fluorophenyl group with a tetrahydro-2H-pyran-4-yl group, linked by a methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride typically involves the following steps:

    Formation of the Tetrahydro-2H-pyran-4-yl Intermediate: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydro-2H-pyran-4-yl ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the tetrahydro-2H-pyran-4-yl intermediate.

    Formation of the Methanamine Linkage: The final step involves the formation of the methanamine linkage, typically through reductive amination or similar reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(3-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-chlorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride
  • (3-bromophenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride
  • (3-methylphenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride

Uniqueness

(3-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

(3-fluorophenyl)-(oxan-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO.ClH/c13-11-3-1-2-10(8-11)12(14)9-4-6-15-7-5-9;/h1-3,8-9,12H,4-7,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYQNHNDWPSDDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CC(=CC=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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